Product packaging for N-(4-Aminophenyl)-4-fluorobenzamide(Cat. No.:CAS No. 186544-90-1)

N-(4-Aminophenyl)-4-fluorobenzamide

Cat. No.: B183957
CAS No.: 186544-90-1
M. Wt: 230.24 g/mol
InChI Key: GXGWMNAUQNALTP-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It serves as a key building block in medicinal chemistry research, particularly in the design and synthesis of novel therapeutic agents. Recent scientific investigations highlight its value as a promising scaffold for developing new anti-inflammatory and analgesic compounds . Derivatives based on the 4-fluorobenzamide structure have demonstrated significant efficacy in preclinical models, showing potent anti-inflammatory and pain-relieving activities . Their mechanism of action is linked to the inhibition of cyclooxygenase (COX) enzymes . The amide linker in the structure is crucial, as it enhances hydrogen bond formation with the enzyme's active site, potentially increasing the compound's potency and selectivity for the COX-2 isoform . This selectivity is a key research target for managing inflammation and pain with an improved gastrointestinal safety profile compared to non-selective NSAIDs . The compound is for research use only and is not intended for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FN2O B183957 N-(4-Aminophenyl)-4-fluorobenzamide CAS No. 186544-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGWMNAUQNALTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Aminophenyl 4 Fluorobenzamide and Its Analogs

Established Synthetic Routes to the Core Amide Structure

The construction of the N-(4-Aminophenyl)-4-fluorobenzamide core typically involves a two-step process: the formation of an amide bond followed by the reduction of a nitro group.

Acyl Chloride Formation and Amide Coupling Strategies

A primary and widely employed method for creating the amide linkage in this compound involves the use of an acyl chloride. This strategy begins with the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

The synthesis commences with the activation of 4-fluorobenzoic acid. Reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃) are commonly used to replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 4-fluorobenzoyl chloride. chemguide.co.uk This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The subsequent and final step in forming the amide bond is the coupling of the newly formed 4-fluorobenzoyl chloride with p-nitroaniline in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM). researchgate.net The amine group of p-nitroaniline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.uk This addition is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond and yielding the intermediate compound, N-(4-nitrophenyl)-4-fluorobenzamide. researchgate.net The base serves to neutralize the hydrogen chloride gas that is generated as a byproduct of the reaction. chemguide.co.uk

Table 1: Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Separation Method
Thionyl Chloride SOCl₂ SO₂, HCl (gases) Fractional Distillation
Phosphorus(V) Chloride PCl₅ POCl₃, HCl Fractional Distillation
Phosphorus(III) Chloride PCl₃ H₃PO₃ Fractional Distillation

Nitro Group Reduction Techniques via Catalytic Hydrogenation

The final step in the synthesis of this compound is the reduction of the nitro group on the N-(4-nitrophenyl)-4-fluorobenzamide intermediate to an amine group. Catalytic hydrogenation is the most common and efficient method for this transformation.

This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. acsgcipr.org Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. researchgate.netrsc.org The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol. researchgate.net The catalyst facilitates the addition of hydrogen across the nitro group, which is selectively reduced to a primary amine without affecting the fluoro-substituted aromatic ring or the amide linkage. csic.es This method is favored for its high chemoselectivity and for producing the desired this compound in good yield. rsc.org The mechanism of this reduction on metal surfaces is complex and can proceed through different pathways, but ultimately leads to the formation of the aniline (B41778) derivative. csic.es

Chemoenzymatic and Novel Synthetic Approaches in Fluorobenzamide Synthesis

While traditional chemical synthesis routes are well-established, there is growing interest in developing more sustainable and efficient methods, such as chemoenzymatic approaches. These strategies leverage the high selectivity of enzymes to perform specific chemical transformations. For instance, research has shown the potential of using enzymes for the selective fluorination of organic molecules, which could be applied to the synthesis of fluorobenzamide derivatives. nih.govnih.gov The use of enzymes can offer advantages in terms of milder reaction conditions and improved stereoselectivity. tudelft.nl

Radiosynthesis Considerations for Fluorobenzamide Derivatives

The development of radiolabeled compounds is crucial for their use in diagnostic imaging techniques like Positron Emission Tomography (PET). The radiosynthesis of fluorobenzamide derivatives, particularly those containing the positron-emitting isotope Fluorine-18 (¹⁸F), requires specialized procedures.

The introduction of ¹⁸F into the benzamide (B126) structure is a key step. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on a precursor molecule is displaced by [¹⁸F]fluoride. The synthesis often involves multiple steps, starting from a precursor that is designed for efficient and rapid radiolabeling. nih.govnih.gov The entire process, including purification by methods like High-Performance Liquid Chromatography (HPLC), needs to be completed within a timeframe dictated by the short half-life of ¹⁸F (approximately 110 minutes). nih.govmdpi.com The final radiolabeled product must be of high radiochemical purity for safe and effective use in PET imaging studies. researchgate.net

Computational Approaches in the Study of N 4 Aminophenyl 4 Fluorobenzamide

Computer-Aided Drug Design (CADD) Paradigms

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. These methods are broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in accelerating the drug discovery process by reducing time and costs. nottingham.ac.uk

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. nottingham.ac.uk The primary goal of SBDD is to use the target's binding site geometry and properties as a blueprint for creating effective inhibitors or modulators.

For N-(4-Aminophenyl)-4-fluorobenzamide, an SBDD approach would begin with the identification of a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. If the 3D structure of this target is known, often from techniques like X-ray crystallography or NMR spectroscopy, computational tools can be used to dock the compound into the active site. nottingham.ac.uk This process, known as molecular docking, predicts the preferred orientation and conformation of the molecule upon binding, helping to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex. The insights gained can guide the modification of the this compound scaffold to enhance its binding potency and specificity.

In scenarios where the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) offers a powerful alternative. LBDD methods are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. These approaches utilize the information from a set of known active ligands to develop a model that defines the essential physicochemical features required for bioactivity.

If this compound were a known active ligand, it could serve as a template in an LBDD study. Techniques such as pharmacophore modeling would be used to identify the spatial arrangement of its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This pharmacophore model can then be used as a 3D query to screen large chemical databases for other diverse compounds that match the model, potentially leading to the discovery of novel active molecules.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a detailed atomistic view of molecular behavior, offering insights that are often inaccessible through experimental methods alone.

Molecular docking is a cornerstone of SBDD that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). nih.gov This technique predicts the binding conformation and affinity of the ligand within the receptor's binding site. For this compound, a docking study would involve computationally placing the molecule into the active site of a target protein. A scoring function is then used to estimate the binding energy for different poses, with lower energy values typically indicating a more stable interaction. nih.gov

The results of a docking study can reveal:

The most probable binding mode of the compound.

Key amino acid residues involved in the interaction.

The specific intermolecular forces (hydrogen bonds, van der Waals forces, etc.) that contribute to binding affinity.

This information is invaluable for understanding the mechanism of action and for rationally designing derivatives with improved efficacy. For example, a docking simulation might show that the amino group on the phenyl ring acts as a crucial hydrogen bond donor, a feature that should be conserved in subsequent optimization efforts.

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-8.5ASP-145Hydrogen Bond
RMSD (Å)1.2
Hydrogen Bonds2
LEU-83Hydrophobic
PHE-144Pi-Pi Stacking

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. upenn.edu For a flexible molecule like this compound, which has rotatable bonds, multiple conformations are possible.

Molecular mechanics (MM) calculations are often used for this purpose. upenn.edu These methods employ classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the bonds, a potential energy surface can be generated, revealing the energy minima that correspond to stable conformers. Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial as it often represents the bioactive conformation responsible for interacting with a biological target.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. rsc.org These calculations offer insights into molecular properties that are governed by electron distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.govchalcogen.ro A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis can predict the molecule's ability to participate in charge transfer interactions.

Table 2: Representative Quantum Chemical Parameters for this compound
ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.90Indicates chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. uni-muenchen.derasayanjournal.co.in The MEP surface is colored to represent different potential values: red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms, identifying them as sites for hydrogen bonding, and positive potential around the amine hydrogens.

Table 3: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Oπ(C-C)phenyl25.5Resonance stabilization
LP(1) Namineπ(C-C)phenyl45.8Resonance stabilization
π(C-C)phenylπ*(C=O)18.2Hyperconjugation

Chemoinformatics and Virtual Screening Strategies

Chemoinformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry, particularly in drug discovery. sciensage.infomdpi.com It involves the storage, retrieval, and analysis of chemical information to identify novel lead compounds, optimize their properties, and generate diverse compound libraries. sciensage.info A key application within chemoinformatics is virtual screening (VS), a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov

Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method is employed when the three-dimensional structure of the biological target is known. Techniques like molecular docking are used to predict the binding mode and affinity of a ligand within the target's active site. acs.org

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods are used. These rely on the principle that molecules with similar structures often exhibit similar biological activities. It uses information from known active ligands to identify other compounds with a high probability of being active. researchgate.netdrugdiscoverytoday.com

While no specific virtual screening studies targeting this compound have been published, the utility of this approach has been demonstrated for structurally related compounds. For instance, a virtual screening campaign was instrumental in identifying TML001, a complex N-substituted benzamide (B126) derivative, as a hit compound. acs.org This initial hit was subsequently optimized, leading to the synthesis of related analogs, including (±)-N-(4-Aminophenyl)-12-cyano-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide, highlighting how virtual screening can successfully guide the discovery of novel compounds within the broader benzamide chemical space. acs.org Such strategies could be applied to screen for targets for this compound or to identify analogs with improved activity from virtual combinatorial libraries. researchgate.net

Prediction of Drug-like Properties and Molecular Attributes

A critical step in early-stage drug discovery is the evaluation of a compound's "drug-likeness," which refers to its possession of molecular and physicochemical properties consistent with known drugs. drugdiscoverytoday.comnih.gov These properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial determinants of a drug's clinical success. nih.govuniroma1.it Computational tools can predict these attributes from a molecule's structure, enabling the early filtration of candidates with unfavorable profiles. sciensage.info

For this compound, key molecular properties can be calculated or predicted using various chemoinformatic models. These predictions are often guided by established principles like Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates several of its criteria. drugdiscoverytoday.com The predicted properties for this compound, using its close analog N-(4-amino-3-fluorophenyl)-4-fluorobenzamide as a reference, are generally favorable and compliant with these rules. nih.gov

Table 1: Predicted Physicochemical Properties of this compound Note: Data is primarily based on the computationally predicted values for the structurally similar analog N-(4-amino-3-fluorophenyl)-4-fluorobenzamide, as available in public databases like PubChem, and standard calculations.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight230.24 g/mol≤ 500Yes
LogP (XLogP3)~2.3≤ 5Yes
Hydrogen Bond Donors2 (amine and amide NH)≤ 5Yes
Hydrogen Bond Acceptors3 (carbonyl oxygen, fluorine, amine nitrogen)≤ 10Yes
Polar Surface Area (TPSA)~55.1 ŲN/AN/A

Beyond general drug-likeness, compounds at the initial "hit" or "lead" stage of discovery are often evaluated for "lead-likeness." Lead-like molecules are typically smaller and less hydrophobic than final drug molecules, providing a better starting point for optimization, as properties like molecular weight and lipophilicity often increase during the lead optimization process. researchgate.netdrugdiscoverytoday.com

Several guidelines exist to define lead-likeness, such as the "Rule of Three," which sets stricter limits on molecular properties. mdpi.com

Table 2: Lead-likeness Assessment of this compound

PropertyPredicted Value"Rule of Three" GuidelineCompliance
Molecular Weight230.24 g/mol≤ 300Yes
LogP~2.3≤ 3Yes
Hydrogen Bond Donors2≤ 3Yes
Hydrogen Bond Acceptors3≤ 3Yes

As shown in the table, this compound comfortably fits within the criteria for a lead-like compound, suggesting it could serve as a valuable scaffold for further chemical exploration.

Synthetic accessibility is another crucial computational metric, estimating the ease with which a compound can be synthesized. A high synthetic accessibility score suggests a simpler, more cost-effective synthesis, which is a major advantage in drug development. The synthesis of this compound involves standard amide bond formation, a common and well-established reaction in organic chemistry. semanticscholar.org The required starting materials, 4-fluorobenzoyl chloride and p-phenylenediamine, are commercially available. This straightforward synthetic route indicates a high degree of synthetic accessibility.

During the computational filtering of compound libraries, it is vital to identify molecules that may act as "frequent hitters" or possess inherent liabilities. Structural alerts are specific molecular substructures known to be associated with problems such as assay interference, toxicity, or poor metabolic stability. taylorandfrancis.com

PAINS (Pan-Assay INterference compoundS): These are substructures that have been observed to produce false positive results in multiple high-throughput screening assays, often through non-specific mechanisms rather than specific binding to the target. nih.gov While PAINS filters are widely used, it is cautioned that they should not be applied blindly, as many approved drugs contain PAINS alerts, and their presence does not automatically disqualify a compound. nih.gov

Brenk Alerts: This is a set of 105 structural fragments that are associated with potential toxicity or poor pharmacokinetic properties due to metabolic instability or chemical reactivity. nih.govtaylorandfrancis.com

An analysis of the this compound structure reveals the presence of a primary aromatic amine (aniline) moiety. Anilines are a well-known class of compounds that can sometimes trigger PAINS alerts (e.g., anil_di_alk_C(O)) and may be flagged for potential metabolic liabilities or toxicity. However, this structural motif is also present in numerous approved drugs, indicating that its presence is not an insurmountable issue and must be evaluated in a broader biological context. The compound does not appear to contain fragments from the Brenk list of particularly problematic moieties. Therefore, while the aniline (B41778) group warrants consideration and would likely be a focus of experimental metabolic stability and safety testing, it does not by itself rule out the compound as a potential drug candidate.

Structure Activity Relationship Sar Elucidation for N 4 Aminophenyl 4 Fluorobenzamide Analogs

Methodologies for Comprehensive SAR Studies

The elucidation of Structure-Activity Relationships (SAR) is a critical process in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com This is achieved by synthesizing a series of analogs where specific parts of a lead compound, such as N-(4-Aminophenyl)-4-fluorobenzamide, are systematically modified. The resulting analogs are then subjected to biological testing to measure changes in efficacy, potency, and selectivity. oncodesign-services.com

Experimental and Computational Approaches

Comprehensive SAR studies typically employ a combination of experimental and computational methods. oncodesign-services.com

Experimental Methodologies : The foundation of SAR analysis involves the chemical synthesis of a library of analogs. oncodesign-services.com For a molecule like this compound, this would involve creating variations in the substitution patterns on both phenyl rings and modifications to the amide linker. Each synthesized analog is then evaluated through a battery of biological assays, such as enzyme inhibition or receptor binding assays, to determine its biological activity. oncodesign-services.com This iterative process of synthesis and testing allows chemists to identify "activity cliffs," where small structural changes lead to significant shifts in biological activity. oncodesign-services.com

Computational Methodologies : To accelerate the drug discovery process and gain deeper insights, computational tools are widely used. oncodesign-services.com

Molecular Modeling : Computer software is used to generate three-dimensional models of molecules, allowing researchers to visualize how they might interact with biological targets. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling builds predictive models that statistically link the chemical structure of compounds to their biological activity. These models can then be used to forecast the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts. oncodesign-services.com Advanced platforms often integrate both Structure-Based Drug Design (SBDD), which relies on knowing the 3D structure of the target, and Ligand-Based Drug Design (LBDD), used when the target structure is unknown. oncodesign-services.com

By integrating these diverse methodologies, researchers can systematically explore the chemical space around a lead compound, leading to the optimization of its pharmacological profile and the identification of viable drug candidates. oncodesign-services.com

Impact of Fluorine Substitution Position on Biological Efficacy

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. researchgate.net Its small size and high electronegativity can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability. researchgate.netresearchgate.net

In the context of benzamide (B126) analogs, the position and nature of halogen substitution on the benzoyl ring significantly influence biological activity. In a study of N-(2-aminoethyl)-N-phenyl benzamide derivatives as inhibitors of Trypanosoma brucei, moving a chloro substituent from the para-position (4-position) to the meta-position (3-position) resulted in a 10-fold decrease in potency, highlighting the importance of the para-position for activity. nih.gov

Further studies on benzimidazole (B57391) derivatives as mPGES-1 inhibitors provided a direct comparison of different halogens at the 2-position of the benzoyl moiety.

Table 1: Impact of 2-Position Substitution on Benzoyl Moiety on mPGES-1 Inhibitory Potency acs.org
CompoundSubstitution at 2-PositionIC₅₀ (µM)
14-F> 3
10-Cl0.23
12-CF₃0.18
13-CHF₂0.06

As shown in Table 1, a simple fluorine atom at the 2-position was detrimental to activity (IC₅₀ > 3 µM). acs.org However, larger and more lipophilic groups like chloro, trifluoromethyl (CF₃), and difluoromethyl (CHF₂) were well-tolerated, with the CHF₂ group yielding the most potent analog (IC₅₀ = 0.06 µM). acs.org This suggests that for this particular target, steric bulk and electronic properties at the ortho-position are critical for potent inhibition, more so than just the presence of a halogen. Similarly, studies on triazinone derivatives showed that compounds containing a 4-fluorobenzamide (B1200420) moiety exhibited significant anti-HIV activity, underscoring the favorable role of the 4-fluoro substitution in certain biological contexts. scispace.comdergipark.org.tr

Role of the Amide Moiety in Molecular Recognition and Biological Activity

The amide bond is a crucial functional group in a vast number of biologically active molecules and is a key structural feature of this compound. researchgate.net Its importance stems from its unique chemical properties that facilitate molecular recognition and binding to biological targets. researchgate.net

The amide group is planar due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C-O system. This partial double-bond character restricts rotation around the C-N bond, leading to the existence of distinct syn- and anti-periplanar conformers. mdpi.com This conformational rigidity helps to properly orient the connected phenyl rings, which can be critical for fitting into a specific binding pocket of a protein or enzyme.

Furthermore, the amide moiety is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). These hydrogen bonding capabilities are fundamental to molecular recognition, allowing the molecule to form strong and specific interactions with amino acid residues in a target's active site. researchgate.net

In SAR studies, the amide linkage is often considered a privileged structure. Attempts to replace the amide bridge in benzimidazole-based inhibitors with bioisosteres such as sulfonamide or urea (B33335) resulted in significantly less potent compounds. acs.org This demonstrates that for many targets, the specific geometry and hydrogen-bonding pattern of the amide group are essential for maintaining high-affinity binding and, consequently, biological activity.

Influence of Phenyl Ring Substitutions on Pharmacological Profiles

Substituents on both the 4-aminophenyl ring (often called the "A-ring") and the 4-fluorobenzoyl ring (the "B-ring") have a profound impact on the pharmacological profile of the compound series.

Substitutions on the Aniline (B41778) (A-Ring)

In studies of antiplasmodial compounds, replacing a nitro substituent on the phenyl ring with an amino group generally led to a decrease in activity. For instance, the (4-nitrophenyl) derivatives were found to be more active against P. falciparum than their corresponding (4-aminophenyl) counterparts. mdpi.com This indicates that electron-withdrawing groups on this ring can be beneficial for certain biological activities.

Substitutions on the Benzoyl (B-Ring)

The benzoyl ring offers many positions for modification to tune the compound's activity. In a series of urease inhibitors based on N-carbamothioylbenzamides, various substitutions at the 4-position of the benzoyl ring were evaluated.

Table 2: Urease Inhibition by N-(Adamantan-1-ylcarbamothioyl)-4-substituted-benzamides mdpi.com
CompoundSubstitution at 4-PositionIC₅₀ (µM)
3a-F0.150
3e-Cl0.122
--H (unsubstituted)0.166
3d-OCH₃0.188

The data shows that small, electron-withdrawing halogens at the 4-position (-F, -Cl) resulted in the most potent inhibitors, with the 4-chloro analog being slightly more active than the 4-fluoro analog. mdpi.com Both were more potent than the unsubstituted and the electron-donating methoxy (B1213986) (-OCH₃) analogs. mdpi.com

In a different series of antitrypanosomal agents, substitutions on the benzoyl ring also showed clear SAR trends.

Table 3: Antitrypanosomal Activity of N-(2-aminoethyl)-N-(4-chlorophenyl)benzamide Analogs nih.gov
CompoundBenzoyl Ring SubstitutionEC₅₀ (µM)
20Unsubstituted10.3
284-Fluoro5.4
214-Chloro1.6
224-Bromo1.7
232-Chloro0.8
302-Fluoro2.5

This data confirms that halogen substitutions are generally favorable compared to an unsubstituted ring. nih.gov Interestingly, for this target, substitutions at the 2-position (ortho) were more effective than at the 4-position (para), with the 2-chloro analog being the most active among the mono-substituted compounds shown. nih.gov These findings collectively illustrate that the optimal substitution pattern is highly dependent on the specific biological target, but systematic exploration of these substitutions is a powerful strategy for enhancing potency.

Molecular Interactions and Binding Mechanisms of N 4 Aminophenyl 4 Fluorobenzamide with Biological Targets

Identification of Pharmacological Targets and Associated Biological Pathways

While direct pharmacological targets for N-(4-Aminophenyl)-4-fluorobenzamide are not extensively documented in dedicated studies, analysis of structurally similar compounds provides insights into its potential biological activities. The core structure, featuring a benzamide (B126) linkage between two phenyl rings, is a common scaffold in many biologically active molecules.

Derivatives of N-phenyl benzamide have been investigated for a range of therapeutic applications, suggesting that this compound could interact with similar targets. These potential targets and pathways include:

Kinase Inhibition : The pyrimidine (B1678525) and triazine derivatives of similar benzamide compounds are often designed as kinase inhibitors. evitachem.comscispace.com Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. evitachem.com The aminophenyl group could potentially interact with the hinge region of a kinase active site.

Necroptosis Pathway : A compound with a related 4-aminophenyl-triazole structure, NTB451, was identified as an inhibitor of necroptosis, a form of programmed cell death. researchgate.net It acts by inhibiting the formation of the RIPK1-RIPK3 protein complex. researchgate.net This suggests that this compound might also modulate protein-protein interactions within cell death pathways.

Androgen Receptor Modulation : Complex thiohydantoin derivatives containing a related N-phenyl moiety have been developed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov

Anticancer Activity : Other related benzamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and colon cancer (HCT-116). researchgate.netresearchgate.netmdpi.com The mechanisms often involve the induction of apoptosis and cell cycle arrest. researchgate.netresearchgate.net The introduction of a fluorine atom can increase metabolic stability and binding affinity, potentially enhancing these activities. researchgate.net

These examples indicate that this compound is a versatile scaffold that could be explored for its activity against a variety of protein targets involved in major cellular pathways.

Table 1: Potential Pharmacological Targets for this compound Based on Analogous Compounds

Potential Target Class Associated Biological Pathway Example from Related Compounds
Protein Kinases Cell Signaling, Proliferation, Survival Inhibition of kinases like CDK2 by fluorinated triazinones. scispace.com
RIPK1-RIPK3 Complex Necroptosis, Inflammation Inhibition of complex formation by NTB451. researchgate.net
Androgen Receptor (AR) Hormone Signaling Antagonism of AR by thiohydantoin derivatives. nih.gov
Various (Cancer) Apoptosis, Cell Cycle Regulation Cytotoxicity in MCF-7, A549, and HCT-116 cell lines. researchgate.netmdpi.com

Ligand-Protein Interaction Profiling

The binding of this compound to a protein target is governed by a combination of non-covalent interactions. The specific nature and geometry of these interactions determine the affinity and selectivity of the compound.

Hydrogen bonds are among the most critical interactions for directing ligand binding. nih.gov this compound possesses several functional groups capable of participating in these networks:

Amide Group (-CONH-) : The amide linkage is a classic hydrogen bond motif. The nitrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. tandfonline.comnih.gov

Primary Amine (-NH2) : The terminal amino group is a potent hydrogen bond donor, capable of forming two distinct hydrogen bonds with acceptor atoms like oxygen or nitrogen on the protein. nih.gov

Fluorine Atom (-F) : The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor. tandfonline.comnih.gov

These groups allow the molecule to form a network of hydrogen bonds with amino acid residues such as Asparagine, Glutamine, Aspartate, and the peptide backbone of the protein, anchoring it within the binding site. nih.govacs.org

Hydrophobic interactions are a major driving force for ligand binding, arising from the displacement of water molecules from the protein's binding pocket. nih.gov

The aromatic nature of the compound's phenyl rings allows for specific pi-stacking interactions.

Pi-Pi Stacking : This occurs when the electron-rich pi systems of the molecule's phenyl rings stack against the aromatic rings of protein residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). mdpi.comacs.org These interactions can be in a face-to-face or edge-to-face arrangement. nih.gov

Cation-Pi Interactions : The electron-rich phenyl rings can also interact favorably with positively charged residues like Lysine (Lys) or Arginine (Arg). nih.gov

Table 2: Summary of Potential Non-Covalent Interactions for this compound

Interaction Type Molecular Moiety Involved Potential Protein Residues
Hydrogen Bond (Donor) Amide N-H, Amine N-H Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O
Hydrogen Bond (Acceptor) Carbonyl O, Fluorine F Arg, Lys, His, Asn, Gln, Ser, Thr, Backbone N-H
Hydrophobic / van der Waals Phenyl Rings Ala, Val, Leu, Ile, Met, Phe, Trp, Pro
Pi-Pi Stacking Phenyl Rings Phe, Tyr, Trp, His

Binding Affinity Determination and Thermodynamic Studies (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur upon molecular binding. nih.govcureffi.org This method provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization.

In a typical ITC experiment to study the binding of this compound to a target protein, a solution of the compound would be titrated into a cell containing the protein. cureffi.org Each injection triggers a small heat change, which is precisely measured by the calorimeter. cureffi.org As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed. malvernpanalytical.com

The resulting data can be analyzed to determine key thermodynamic parameters:

Binding Affinity (Kd) : The dissociation constant, which is a measure of how tightly the ligand binds to the protein. A lower Kd value indicates a stronger interaction. cureffi.org

Stoichiometry (n) : The molar ratio of the ligand to the protein in the final complex (e.g., n=1 suggests a 1:1 binding ratio). cureffi.org

Enthalpy of Binding (ΔH) : The measure of the change in heat upon binding, reflecting the energy of the bonds being formed and broken. nih.gov

Entropy of Binding (ΔS) : Calculated from the other parameters, this reflects the change in disorder of the system, including contributions from conformational changes and the release of water molecules. nih.gov

The introduction of a fluorine atom can increase binding affinity. researchgate.net While specific ITC data for this compound is not publicly available, the table below illustrates typical data that could be obtained from such an experiment.

Table 3: Hypothetical Thermodynamic Parameters from ITC for Ligand-Protein Binding

Parameter Description Illustrative Value
n (Stoichiometry) Molar ratio of ligand to protein 0.98
Kd (Dissociation Constant) Binding Affinity 5.2 µM
ΔH (Enthalpy Change) Heat released/absorbed upon binding -8.5 kcal/mol
ΔG (Gibbs Free Energy) Overall energy of binding -7.2 kcal/mol
TΔS (Entropy Change) Change in disorder of the system +1.3 kcal/mol

Conformational Dynamics in Ligand-Target Recognition Processes

The process of a ligand binding to its target is not a simple "lock-and-key" mechanism but a dynamic process involving conformational changes in both the ligand and the protein. This compound has several rotatable bonds, particularly the C-N bond of the amide and the C-C bond connecting the two phenyl rings.

Biological Activities and Mechanistic Investigations of N 4 Aminophenyl 4 Fluorobenzamide and Its Analogs

In Vitro Assays for Primary Biological Activity Evaluation

The initial assessment of the biological potential of N-(4-Aminophenyl)-4-fluorobenzamide and its analogs relies on a battery of established in vitro assays. These laboratory-based tests are crucial for first-pass screening and for determining the specific molecular targets of these compounds.

Commonly employed methods include:

Cell Viability and Cytotoxicity Assays: The MTT assay is a standard method used to assess the cytotoxic effects of compounds on various cell lines, including cancer cells (e.g., PC3, HT-29, SKNMC) and normal cell lines (e.g., rat myoblast L6, human embryonic kidney HEK 293) to determine selectivity. acs.orgnih.gov This assay measures the metabolic activity of cells, which correlates with cell viability.

Enzyme Inhibition Assays: To identify specific enzyme inhibitors, researchers utilize assays that measure the activity of a target enzyme in the presence of the test compound. For example, the inhibitory activity against Cholesteryl Ester Transfer Protein (CETP) is evaluated through in vitro bioassays that measure the percentage of CETP inhibition at specific concentrations. nih.govrjeid.com Similarly, acetylcholinesterase (AChE) inhibitory activity is assessed using methods like the Ellman's test. mui.ac.ir

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. For instance, the binding affinity for vasopressin V2 receptors is measured by the compound's ability to inhibit the binding of a radiolabeled ligand (like [3H]-AVP) to receptor preparations isolated from target tissues, such as rat kidney medullary membranes. acs.org

Antimicrobial and Antiviral Assays: The effectiveness against pathogens is tested using various methods. For antiviral activity, cytopathic effect (CPE) inhibition assays are used to measure a compound's ability to protect cells from virus-induced death. nih.govacs.org For antiprotozoal activity against parasites like Plasmodium falciparum and Trypanosoma brucei rhodesiense, in vitro cultures are treated with the compounds to determine the concentration that inhibits growth by 50% (IC50). acs.org

Calcium Retention Capacity (CRC) Assay: This is a sensitive method used to assess the effect of compounds on the mitochondrial permeability transition pore (PTP), a key player in cell death pathways. unc.edu It measures the ability of isolated mitochondria to retain calcium before the pore opens, providing a precise measure of PTP inhibition. unc.edu

Specific Biological Activities Reported for Related Benzamides (and potential for this compound)

The N-phenylbenzamide core structure has been modified in numerous ways to explore a wide range of therapeutic applications. The introduction of specific functional groups, such as the fluorine atom in this compound, is a key strategy to modulate potency, selectivity, and pharmacokinetic properties.

Benzamide (B126) derivatives are widely investigated for their potential as anticancer agents. The substitution of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings is a common strategy to enhance cytotoxic activity.

Research has demonstrated that:

Derivatives of 1,3,4-thiadiazole-based benzamides exhibit significant cytotoxic activity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines, with some compounds showing higher potency than the reference drug doxorubicin.

Fluorinated amino acid derivatives have shown potent anticancer activity against MCF-7 breast cancer and HepG2 liver cancer cell lines. bohrium.com One such compound, containing a fluorinated arginine, was found to be the most effective against MCF-7 cells with an IC50 value of 11.63 μM. bohrium.com

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with a para-positioned chlorine atom on the phenyl ring showed significant cytotoxic activity against the SKNMC neuroblastoma cell line (IC50 = 6.71 μM). brieflands.com

Benzamide derivatives have also been developed as imaging agents for melanoma, demonstrating a selective affinity for melanin. plos.orgnih.gov A 68Ga-labeled fluorinated benzamide derivative, 68Ga-MI-0202C1, has shown potential as a PET tracer for detecting melanoma. plos.orgnih.gov

The N-phenylbenzamide scaffold is a promising template for developing antiviral agents. Studies have identified analogs with activity against a range of viruses.

Key findings include:

Anti-HCV and Anti-EV71 Activity: A series of N-phenylbenzamide analogs were evaluated for their activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). scienceopen.com Several compounds exhibited potent activity against EV71 with IC50 values below 5.00 μM, and some showed considerable anti-HCV activity. scienceopen.com

Enterovirus Inhibition: N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71. nih.gov Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was particularly active against several EV71 strains, with IC50 values ranging from 5.7 to 12 μM and low cytotoxicity. nih.gov

Coxsackievirus A9 (CVA9) Inhibition: Two N-phenylbenzamide compounds, CL212 and CL213 , showed outstanding activity against CVA9. nih.gov CL213 was particularly effective with an EC50 value of 1 µM, and it is believed to act by binding directly to the virions. nih.gov

Influenza A Inhibition: In a study of amide derivatives, compound 6 (N-(4-{[5-(ethylamino)-1,3,4-thiadiazol-2-yl]methyl}phenyl)-4-fluorobenzamide) was found to have a considerable inhibitory effect on influenza A virus plaque formation. dergipark.org.tr

Antibacterial Activity: While the primary focus is often antiviral, some benzamide derivatives also show antibacterial properties. A study on N-benzamide derivatives found that some compounds had excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com

Derivatives of benzamide have been explored for their potential in treating neurological disorders such as Alzheimer's disease and epilepsy.

Anticholinesterase Activity: A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. mui.ac.irnih.gov Compound 5d , which features an ortho-fluorine substitution, was the most potent in the series, with an IC50 of 13 nM, significantly more active than the reference drug donepezil. mui.ac.irnih.gov

Anticonvulsant Activity: Isatin-based N-phenylbenzamide derivatives have shown promising anticonvulsant activity in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.govresearchgate.net Methoxylated derivatives, in particular, exhibited significant anti-seizure activity in the MES model. nih.govresearchgate.net Another study on 4-nitro-N-phenylbenzamides also identified compounds with efficient anticonvulsant properties in the MES test. researchgate.net

N-phenylbenzamide analogs have demonstrated significant activity against various protozoan parasites, making them promising leads for new antiparasitic drugs.

Antitrypanosomal and Antiplasmodial Activity: Diimidazoline N-phenylbenzamides have been identified as potent antiprotozoal agents. acs.org One compound showed high antitrypanosomal selectivity with an IC50 of 26 nM against Trypanosoma brucei rhodesiense, while others had high antiplasmodial selectivity with IC50 values as low as 1.9 nM against Plasmodium falciparum. acs.org

Bisguanidine derivatives of the N-phenylbenzamide scaffold also display potent activity. csic.esnih.gov N-alkyl analogues showed low nanomolar IC50 values against Trypanosoma brucei and submicromolar values against Plasmodium falciparum. nih.gov Two compounds, 7b and 7c , were 100% curative in a mouse model of acute African trypanosomiasis. csic.esnih.gov The mechanism of these dicationic compounds is believed to involve binding to the minor groove of DNA. csic.esnih.gov

Antischistosomal Activity: N-phenylbenzamides from the Medicines for Malaria Venture's Pathogen Box have been identified as active against Schistosoma mansoni. nih.gov Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups, such as dichlorination, on the phenyl rings enhanced potency. nih.gov Compound 9 from one study emerged as a particularly promising antischistosomal agent with an EC50 of 0.08 μM. nih.gov

The versatility of the benzamide scaffold extends to the modulation of key protein targets involved in cardiovascular and inflammatory diseases.

V2 Receptor Antagonism: Benzamide derivatives have been developed as potent and selective antagonists of the arginine vasopressin (AVP) V2 receptor. acs.orgmdpi.com These antagonists are of interest for treating conditions characterized by excess water retention, such as hyponatremia. acs.orgmdpi.com For example, VPA-985 (5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c] acs.orgnih.govbenzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide) is an orally active V2 antagonist. acs.org

Jak-2 Inhibition: The Janus kinase 2 (JAK2) is a key target in myeloproliferative neoplasms. Benzamide derivatives have been investigated as JAK2 inhibitors. acs.orgnih.gov For instance, a benzamide derivative (26 ) exhibited moderate JAK2 inhibitory activity (IC50 = 0.11 μM) in a study aimed at developing dual JAK2 and HDAC inhibitors. acs.org

CETP Inhibition: Cholesteryl Ester Transfer Protein (CETP) inhibitors raise HDL cholesterol levels and are a target for preventing cardiovascular disease. nih.gov Several studies have focused on developing benzamide-based CETP inhibitors. nih.govrjeid.comnih.govscielo.brbohrium.com One study identified a benzyl (B1604629) benzamide (8j ) with an IC50 of 1.3 μM, while another reported a trifluoromethyl benzamide (9c ) with an IC50 of 1.03 μM. nih.govrjeid.com A third series of oxoacetamido-benzamides yielded a compound (9g ) with an IC50 of 0.96 μM against CETP. scielo.brbohrium.com

Inhibitory Effects on Key Cellular Pathways (e.g., Raf/MEK/ERK, Necroptosis, MLKL, RIPK1-RIPK3 Complex Formation)

Research into the biological effects of this compound analogs has identified their ability to modulate critical cellular signaling pathways implicated in cancer and inflammatory diseases.

One area of significant findings is the inhibition of necroptosis, a form of programmed cell death. An analog, 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451), has been identified as a potent inhibitor of necroptosis induced by triggers such as tumor necrosis factor-α (TNF-α). Mechanistic studies have shown that NTB451 exerts its effect by inhibiting the phosphorylation and subsequent oligomerization of mixed lineage kinase domain-like pseudokinase (MLKL). This action is directly linked to its ability to disrupt the formation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex, a critical step in the necroptosis pathway.

Furthermore, analogs of this compound have demonstrated inhibitory activity against the Raf/MEK/ERK signaling cascade, a pathway frequently hyperactivated in various cancers. The analog N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (a compound designated as 4e in one study) was found to significantly reduce the activity of the MAPK member ERK1/2 by over 99%. This highlights the potential for this class of compounds to interfere with oncogenic signaling.

Insecticidal Activity

In addition to their effects on mammalian cells, certain analogs of this compound have been investigated for their potential as insecticides. A study focusing on novel insect growth regulators reported the synthesis and toxicological activities of several derivatives against the cotton leafworm, Spodoptera littoralis.

Among the synthesized compounds, N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide and N-{[2-(Cyanoacetyl)hydrazinyl]carbonthioyl}-4-fluorobenzamide demonstrated notable insecticidal effects. The bioefficacy of these compounds was evaluated, revealing their potential to act as lethal agents against the larval stages of S. littoralis. The LC50 values, which represent the concentration required to kill 50% of the test population, were determined for these compounds, indicating a dose-dependent toxicological activity.

Insecticidal Activity of this compound Analogs against Spodoptera littoralis Larvae
CompoundTargetLC50 (ppm)Time (hours)
N-[(4-Acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4)2nd Instar Larvae86.93Not Specified
N-{[2-(Cyanoacetyl)hydrazinyl]carbonthioyl}-4-fluorobenzamide (b5)2nd Instar Larvae26.63Not Specified
N-{[2-(Cyanoacetyl)hydrazinyl]carbonthioyl}-4-fluorobenzamide (b5)4th Instar Larvae145.9072

Advanced Mechanistic Studies at the Cellular and Molecular Level

To understand the precise mechanisms underlying the observed biological activities, advanced studies at the cellular and molecular levels have been conducted on this compound and its analogs.

Pathway Inhibition Analysis (e.g., Western Blot, siRNA-Mediated Knockdown)

The investigation into the molecular targets of these compounds has been facilitated by techniques such as Western blotting and small interfering RNA (siRNA)-mediated knockdown.

Western blot analysis has also been a crucial tool in elucidating the effects of these analogs on signaling pathways. In studies of bis-aryl amides as B-RafV600E inhibitors, Western blotting was employed to analyze the phosphorylation status of ERK (p-ERK). This allowed for the quantification of pathway inhibition, with several compounds demonstrating potent inhibition of ERK phosphorylation at nanomolar concentrations.

Cellular Response Phenotypes (e.g., Apoptosis Induction, Inhibition of Migration, Tumorigenesis Suppression)

The biological activities of this compound analogs translate into distinct cellular phenotypes, including the induction of apoptosis, inhibition of cell migration, and suppression of tumorigenesis.

Apoptosis Induction: Several analogs have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. The compound N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) was found to dose-dependently increase apoptosis in the HL60 leukemia cell line. nih.gov At a concentration of 3.5 µM, it moderately increased the percentage of apoptotic cells to 25.85%, which rose significantly at 7 µM. nih.gov Similarly, a series of triazine derivatives, including a 4-fluorobenzamide (B1200420) analog, were shown to trigger apoptosis in HCT-116 colon cancer cells. acs.org Another analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), was found to induce G2/M phase cell cycle arrest and apoptosis in HepG2 liver cancer cells.

Apoptosis Induction by this compound Analogs
Compound/AnalogCell LineEffectConcentration
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e)HL6025.85% apoptotic cells3.5 µM
Triazine derivative 7gHCT-11633.17% apoptosis induction1.41 nM
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HepG2Induction of apoptosisNot Specified

Inhibition of Migration: The ability of cancer cells to migrate is a key factor in metastasis. Certain benzamide derivatives have been found to inhibit this process. One study reported that a novel benzamide derivative, compound 13f, effectively inhibited the migration of HCT116 colon cancer cells. nih.gov Another investigation using an imidazolyl benzamide derivative, IMUEB, demonstrated a drastic decrease in the migratory potential of A549 lung cancer cells. researchgate.net

Tumorigenesis Suppression: In vivo studies have provided evidence for the suppression of tumor growth by analogs of this compound. Nicotinamide analogs, including benzamide, have been shown to largely prevent the promotion of papillomas in mouse skin models of tumorigenesis. nih.govaacrjournals.org Furthermore, a series of N-(anthracen-9-ylmethyl) benzamide derivatives were found to hinder tumorigenesis in both subcutaneous and orthotopic glioma tumor models in mice. acs.org

Preclinical Development Considerations and Lead Optimization for N 4 Aminophenyl 4 Fluorobenzamide

Strategies for Hit-to-Lead and Lead Optimization

The transition from an initial hit to a lead compound, and the subsequent optimization, is a cornerstone of medicinal chemistry. This process aims to enhance the desirable attributes of a molecule, such as target affinity and efficacy, while minimizing undesirable characteristics. nih.gov

Hit-to-Lead: The initial identification of N-(4-Aminophenyl)-4-fluorobenzamide as a "hit" would typically arise from a high-throughput screening campaign where its basic scaffold—a benzamide (B126) core linking an aminophenyl group and a fluorophenyl group—shows interaction with a biological target. The core structure suggests a foundation ripe for modification.

Lead Optimization through Structure-Activity Relationship (SAR) Studies: Once a hit is confirmed, lead optimization commences, driven by Structure-Activity Relationship (SAR) studies. SAR explores how specific modifications to the chemical structure of the lead compound affect its biological activity. For the this compound scaffold, medicinal chemists would systematically alter different parts of the molecule:

The 4-Aminophenyl Ring: The amino group is a key feature, potentially forming crucial hydrogen bonds with the target protein. Its position and basicity are critical. Modifications could include altering the substitution pattern or replacing the phenyl ring with other aromatic or heterocyclic systems to probe the binding pocket for additional interactions.

The Amide Linker: The central amide bond provides structural rigidity and hydrogen bonding capabilities. While studies on similar complex molecules have shown that inverting the amide bond may have little effect on activity, its replacement with other linkers could be explored to alter properties like metabolic stability or solubility. nih.gov

The 4-Fluorobenzamide (B1200420) Ring: The fluorine atom is a common feature in modern pharmaceuticals. Its strong electron-withdrawing nature can influence the acidity of the amide proton, affect metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with the target. nih.gov Optimization strategies would involve moving the fluorine to other positions (ortho, meta) or replacing it with other halogen or small alkyl groups to fine-tune electronic and steric properties.

A common strategy during lead optimization is structural simplification, where complex parts of a molecule are replaced with simpler ones that retain or improve activity. nih.gov For instance, if this compound were a fragment of a larger, more complex hit, it might represent a simplified, more "drug-like" version. nih.gov Conversely, building upon this core by adding substituents to either phenyl ring could enhance potency and selectivity. nih.gov For example, research on structurally related 4-aminoquinoline (B48711) derivatives has shown that systematic variation of side chains can lead to compounds that overcome drug resistance. nih.govnih.gov

In Vitro ADME Profiling

Before a compound can be considered for in-vivo studies, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be characterized in laboratory settings (in vitro). enamine.netnih.gov This profiling helps to identify potential liabilities early in the drug discovery process. researchgate.net

Metabolic stability is a critical parameter that predicts how long a drug will last in the body. It is typically assessed by incubating the compound with liver microsomes, which contain the cytochrome P450 (CYP450) enzymes responsible for the majority of drug metabolism.

For this compound, several structural features are relevant to its metabolism:

The unsubstituted positions on both aromatic rings are potential sites for hydroxylation.

The primary amino group is susceptible to oxidation or conjugation reactions.

The amide bond can be a target for hydrolysis by amidase enzymes.

The presence of the fluorine atom on the benzamide ring is a strategic design element intended to block a potential site of metabolism, thereby potentially improving metabolic stability. nih.gov Studies on similar compounds have demonstrated that modifications at such positions can significantly enhance stability. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Assessment

ParameterDescriptionPotential Finding for this compound
Incubation SystemHuman or Rat Liver MicrosomesCompound is incubated to assess metabolism by CYP450 enzymes. nih.gov
Half-Life (t½)Time taken for 50% of the compound to be metabolized.A longer half-life suggests higher metabolic stability.
Intrinsic Clearance (CLint)The rate of metabolism independent of blood flow.A low value indicates slow metabolism and higher stability.
Major MetabolitesIdentification of the products of metabolism.Likely metabolites could include hydroxylated species on either phenyl ring or N-acetylated products.

Improving metabolic stability is a common goal of lead optimization. For instance, studies on pyrazolo[3,4-d]pyrimidines showed that while initial leads had suboptimal metabolic stability, further SAR studies led to analogs with improved profiles. mdpi.com

The ionization state of a molecule at physiological pH (around 7.4) profoundly influences its biological behavior, including solubility, permeability across cell membranes, and binding to its target. The pKa value represents the pH at which a compound is 50% ionized and 50% non-ionized.

This compound has two key ionizable groups:

The primary amino group (-NH2): This group is basic and will be protonated (become -NH3+) at pH values below its pKa. A typical pKa for an aromatic amine is around 4-5.

The amide N-H group: This proton is very weakly acidic, with a pKa typically well above the physiological pH range, and thus it is unlikely to ionize under normal biological conditions.

Table 2: Biological Implications of pKa for this compound

PropertyInfluence of Ionization State (pKa)
Aqueous SolubilityHigher solubility in the protonated (ionized) state at pH < pKa.
Membrane PermeabilityHigher permeability in the neutral (non-ionized) state at pH > pKa. nih.gov
Target BindingThe ability to act as a hydrogen bond donor or acceptor can depend on whether the amino group is protonated or neutral.
Cellular AccumulationBasic compounds can become "trapped" in acidic cellular compartments like lysosomes. nih.gov

Computational and Experimental Approaches to Overcome Drug Resistance

Drug resistance, often caused by mutations in the drug's biological target, is a major challenge in drug development. Both computational and experimental methods are employed to predict and overcome this resistance.

Computational Approaches (In Silico):

Molecular Docking and Simulation: If the 3D structure of the target protein is known, computational models can be used to predict how this compound binds. Researchers can then introduce known resistance mutations into the protein's digital model and re-dock the compound. This can reveal if the mutation disrupts a key interaction (e.g., a hydrogen bond or hydrophobic contact), leading to a loss of affinity.

Free Energy Perturbation (FEP): These more advanced simulations can quantitatively predict the change in binding affinity caused by a mutation in the target protein or a modification to the drug molecule. This allows for the virtual screening of new analogs of this compound that might be effective against the mutated target.

Experimental Approaches (In Vitro):

Resistant Cell Line Screening: Researchers can develop cell lines that express the mutated form of the target protein. This compound and its analogs can then be tested against both the normal (wild-type) and mutant-expressing cells. This directly measures the impact of the mutation on the compound's efficacy.

Structure-Based Drug Design: Insights from computational modeling and the crystal structures of the drug bound to both wild-type and mutant targets can guide the rational design of new compounds. For example, if a mutation removes a hydrogen bond donor, a new analog could be designed with a different functional group that can form a new, compensatory interaction. The development of new 7-chloro-4-aminoquinoline derivatives has shown that systematic structural modifications can yield compounds that are potent against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov

By integrating these computational and experimental strategies, chemists can proactively design next-generation inhibitors, like analogs of this compound, that anticipate and overcome potential mechanisms of drug resistance.

Conclusion and Future Research Directions

Advancements in Synthetic Design and Chemical Space Exploration

Future synthetic strategies for derivatives of N-(4-aminophenyl)-4-fluorobenzamide will likely focus on efficiency, diversity, and the incorporation of novel chemical features. Building upon established condensation reactions, such as the coupling of an aniline (B41778) derivative with a benzoyl chloride, researchers can explore a broader chemical space. mdpi.commdpi.com For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved through the reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride, demonstrating a straightforward amide bond formation that is applicable to this scaffold. mdpi.com

Key areas for advancement include:

Combinatorial Chemistry: Employing combinatorial approaches can rapidly generate a diverse library of analogues. patsnap.com This involves systematically varying the substituents on both the aminophenyl and fluorobenzoyl rings.

Novel Scaffolds: Exploration of bioisosteric replacements for the amide bond, such as ureas or sulfonamides, could lead to compounds with improved pharmacokinetic properties. nih.gov

Green Chemistry: The use of eco-friendly, reusable catalysts, such as silica (B1680970) sulfuric acid, in condensation reactions presents a sustainable method for synthesis, as demonstrated in the preparation of related heterocyclic compounds. researchgate.net

Fluorination Strategies: Developing more sophisticated methods for introducing fluorine atoms at various positions on the scaffold can fine-tune electronic properties and metabolic stability.

The systematic exploration of these synthetic avenues will be crucial for mapping the chemical space around the this compound core, providing a rich library of compounds for further biological screening.

Progress in Computational and Structure-Activity Relationship Methodologies

The integration of computational tools is essential for accelerating the drug discovery process. For the this compound series, future research will heavily rely on in silico methods to predict compound behavior and guide synthetic efforts.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its protein target. nih.govresearchgate.net For example, docking studies have been used to assess the binding of related compounds to targets like matrix metalloproteinases (MMPs), revealing key interactions that inform inhibitor design. researchgate.net

Quantum Chemical Computations: Methods like Density Functional Theory (DFT) can provide insights into the electronic properties of molecules, including orbital energies (HOMO/LUMO) and molecular electrostatic potential (MEP) maps. researchgate.net These calculations help in understanding intramolecular charge transfer and identifying regions of the molecule crucial for electrophilic and nucleophilic interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic SAR analysis is fundamental to understanding how structural modifications impact biological activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was found between the inhibitory potency against the USP1/UAF1 deubiquitinase complex and cellular activity. nih.gov Similarly, for the this compound scaffold, modifying substituents on the aromatic rings and analyzing the resulting changes in potency can elucidate the key structural requirements for activity. nih.gov

These computational and SAR methodologies, when used in an iterative cycle with synthesis and biological testing, provide a powerful engine for rational drug design.

Promising Avenues for Biological Target Exploration and Validation

The this compound scaffold and its analogues have shown potential for interacting with a variety of biological targets implicated in human diseases, particularly cancer. Future research should focus on exploring and validating these and other potential targets.

Potential Biological TargetTherapeutic AreaRelevant Findings for Related Scaffolds
DNA Methyltransferases (DNMTs) Epigenetics, CancerAnalogues of 4-Amino-N-(4-aminophenyl)benzamide were designed as inhibitors of DNMT1, 3A, and 3B. nih.gov
Histone Deacetylases (HDACs) Epigenetics, CancerAn N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide derivative showed selective inhibition of class I HDACs (HDAC1, 2, and 3). nih.gov
Tyrosine Kinase 2 (TYK2) Autoimmune DiseasesLead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to potent and selective TYK2 inhibitors. nih.gov
Ubiquitin-Specific Protease 1 (USP1) Cancer, DNA Damage ResponseN-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 complex. nih.gov
Equilibrative Nucleoside Transporters (ENTs) Chemotherapy, Adenosine RegulationAnalogues of a related triazine compound were studied as inhibitors of human ENT1 and ENT2. frontiersin.org

Future work should involve comprehensive screening of this compound derivatives against panels of these and other relevant enzymes and receptors. Target validation studies, using techniques such as cellular thermal shift assays (CETSA) and genetic knockdown, will be essential to confirm that the observed biological effects are mediated through the intended target.

Strategic Directions for Further Lead Optimization and Preclinical Assessment

Once a promising lead compound from the this compound series is identified, a focused lead optimization campaign is necessary to refine its properties into a drug candidate. patsnap.com This process involves enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects. patsnap.com

Key Optimization Strategies:

Structure-Based Design: Utilizing crystal structures or homology models of the biological target to guide modifications that improve binding affinity and selectivity. patsnap.comnih.gov

Property-Based Design: Focusing on improving physicochemical properties to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. This includes strategies like structural simplification to avoid "molecular obesity" and improve drug-likeness. nih.gov

Pharmacokinetic Profiling: Early assessment of metabolic stability in liver microsomes, plasma protein binding, and oral bioavailability in animal models is crucial. nih.gov

Preclinical Assessment: A successful lead compound must undergo rigorous preclinical evaluation. This includes in vivo efficacy studies in relevant animal models of disease, such as the mouse IL-12 PK/PD model used to assess TYK2 inhibition. nih.gov Comprehensive toxicity studies are also required to establish a safety profile before any consideration for clinical development. The goal is to identify a candidate that not only shows potent and selective activity but also possesses a favorable safety and pharmacokinetic profile suitable for human administration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Aminophenyl)-4-fluorobenzamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound is synthesized via a two-step process: (1) activation of 4-fluorobenzoic acid using coupling reagents like EDCI/HOBt in anhydrous DMF, followed by (2) amidation with 4-nitroaniline. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or sodium dithionite in aqueous ethanol. Critical conditions include inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometric ratios to minimize byproducts. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic proton environments and amide bond formation. IR spectroscopy verifies C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (TWIN command for twinned data) resolves molecular packing and hydrogen-bonding networks. High-resolution data (θ < 25°) and anisotropic displacement parameters improve accuracy .

Q. What in vitro assays are recommended for initial assessment of its bioactivity?

  • Methodological Answer :

  • Neuritogenesis assays : Treat primary retinal ganglion cells (RGCs) or SH-SY5Y neuroblastoma cells with the compound (1–10 µM). Quantify neurite length via ImageJ analysis after 48–72 hours. Include NGF (nerve growth factor) as a positive control .
  • Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Compare with structurally related benzamides (e.g., acetylpiperidin derivatives) to infer SAR .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the structure of this compound?

  • Methodological Answer : For twinned or low-resolution

  • Apply SHELXL’s HKLF5 format for multi-component refinement.
  • Use RIGU constraints to stabilize disordered regions (e.g., flexible fluorophenyl groups).
  • Validate via R-factor convergence (ΔR < 0.02) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies are employed to analyze contradictory bioactivity data across different cell models for this compound?

  • Methodological Answer :

  • Orthogonal validation : Replicate assays in primary vs. immortalized cells (e.g., RGCs vs. SH-SY5Y).
  • Dose-response profiling : Test concentrations from 0.1–100 µM to identify non-linear effects.
  • Pathway inhibition : Use inhibitors (e.g., TrkA antagonist GW441756) to isolate mechanism-specific activity. Cross-reference with PubChem bioactivity data for analogous compounds (e.g., 4-fluoro-N-(2-fluorophenyl)benzamide) .

Q. How should in vivo studies be designed to evaluate its neurotrophic effects, based on structural analogs?

  • Methodological Answer :

  • Animal models : Administer the compound (10–50 mg/kg, IP) in murine corneal injury or optic nerve crush models. Assess corneal sensitivity via Cochet-Bonnet esthesiometry or retinal ganglion cell survival via immunohistochemistry.
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration. Compare with acetylpiperidin derivatives (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) to optimize dosing .

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